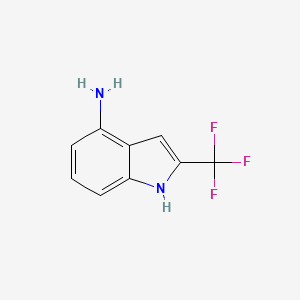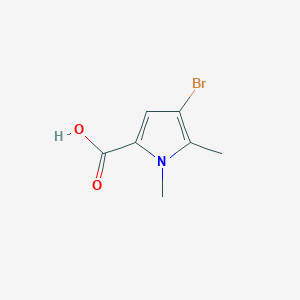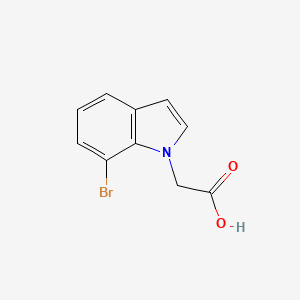![molecular formula C10H14OS B7969579 1-[4-(Methylthio)phenyl]-2-propanol](/img/structure/B7969579.png)
1-[4-(Methylthio)phenyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Methylthio)phenyl]-2-propanol is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylthio)phenyl]-2-propanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(methylthio)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, catalytic hydrogenation of 4-(methylthio)benzaldehyde using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher yields and is more suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-[4-(Methylthio)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[4-(methylthio)phenyl]-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, 1-[4-(methylthio)phenyl]propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 1-[4-(methylthio)phenyl]-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-[4-(Methylthio)phenyl]-2-propanone
Reduction: 1-[4-(Methylthio)phenyl]propane
Substitution: 1-[4-(Methylthio)phenyl]-2-chloropropane
科学的研究の応用
1-[4-(Methylthio)phenyl]-2-propanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of 1-[4-(Methylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-[4-(Methylthio)phenyl]-2-propanol can be compared with other similar compounds, such as:
1-[4-(Methylthio)phenyl]ethanol: This compound has a similar structure but with an ethanol moiety instead of propanol. It exhibits different chemical reactivity and biological activity.
4-(Methylthio)benzyl alcohol: This compound lacks the propanol moiety and has different physical and chemical properties.
1-[4-(Methylthio)phenyl]-2-morpholinopropan-1-one: This compound contains a morpholine ring, which significantly alters its chemical behavior and applications.
特性
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNYFADGOQVQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate](/img/structure/B7969543.png)




![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B7969570.png)
